Tetrachloroterephthalonitrile

Overview

Description

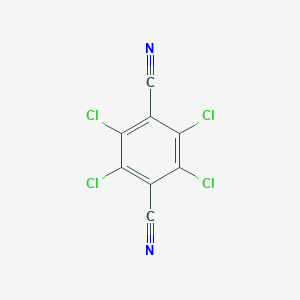

Tetrachloroterephthalonitrile (TCTPN) is a dinitrile derivative and an isomer of chloranil . It has been studied using 35 Cl solid-state NMR .

Synthesis Analysis

Tetrachloroterephthalonitrile (TCTPN) has been synthesized using a novel approach for the production of polymers of intrinsic microporosity (PIM-1) . This synthesis method is environmentally friendly and economically feasible .Molecular Structure Analysis

The molecular formula of Tetrachloroterephthalonitrile is C8Cl4N2, and its molecular weight is 265.90 g/mol .Chemical Reactions Analysis

The chemical reactions involving Tetrachloroterephthalonitrile are currently being studied using text-like representation of chemical reactions (SMILES) and Natural Language Processing (NLP) neural network Transformer architecture .Physical And Chemical Properties Analysis

Tetrachloroterephthalonitrile is a solid at 20 degrees Celsius . It has a molecular weight of 265.9 g/mol . Its exact mass and hydrogen bond acceptor count are computed by PubChem .Scientific Research Applications

1. Biosynthesis of Terephthalic Acid and Isophthalic Acid Tetrachloroterephthalonitrile is used in the biosynthesis of terephthalic acid and isophthalic acid, which are key raw materials for the production of polyesters . These polyesters are commercially required in large quantities for adhesives, beverage containers, fibers, films, and paints .

Induction of Nitrilase

The nitrilase from Rhodococcus sp. CCZU10-1, which catalyses the hydrolysis of dinitriles to acids without the formation of amides and cyanocarboxylic acids, is induced by tetrachloroterephthalonitrile . This induction leads to activity towards aromatic nitriles .

Biocatalyst Recycling

Efficient biocatalyst recycling is achieved by cell immobilization in calcium alginate, with a product-to-biocatalyst ratios of 776 g terephthalic acid/g DCW and 630 g isophthalic acid/g DCW . This process is facilitated by the use of tetrachloroterephthalonitrile .

Environmental Sustainability

The biocatalytic synthesis of aromatic dicarboxylic acid, facilitated by tetrachloroterephthalonitrile, is of current interest due to its mild reaction condition and substrate specificity . This process is more environmentally friendly compared to traditional methods that generate waste-streams containing environmental pollutants .

Industrial Production

Tetrachloroterephthalonitrile is used in the industrial production of various chemicals . It is available commercially and can be used in various chemical reactions due to its high purity .

Research and Development

Tetrachloroterephthalonitrile is used in research and development in the field of chemistry . It is often used in laboratories for experimental purposes due to its reactivity .

Mechanism of Action

Safety and Hazards

Future Directions

The global Tetrachloroterephthalonitrile market has witnessed rapid growth in recent years, driven by increasing environmental concerns, government incentives, and advancements in technology . The Tetrachloroterephthalonitrile market presents opportunities for various stakeholders, including Medical, Pharmaceutical .

properties

IUPAC Name |

2,3,5,6-tetrachlorobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRVDQMSXQKAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172385 | |

| Record name | p-Phthalodinitrile, tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrachloroterephthalonitrile | |

CAS RN |

1897-41-2 | |

| Record name | Tetrachloroterephthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phthalodinitrile, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phthalodinitrile, tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dicyano-2,3,5,6-tetra-chloro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrachloroterephthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is tetrachloroterephthalonitrile primarily used for in scientific research?

A1: Tetrachloroterephthalonitrile is frequently employed as a building block in the synthesis of diverse organic compounds, particularly those with potential applications in materials science and organic electronics. For example, it serves as a precursor for synthesizing polymers of intrinsic microporosity (PIMs) like PIM-1. [] Additionally, it is used in the creation of novel organic cocrystals exhibiting elastic properties and controllable cutting post-process abilities. []

Q2: Can you describe the structural characteristics of tetrachloroterephthalonitrile?

A2: Tetrachloroterephthalonitrile is an aromatic compound with the molecular formula C8Cl4N2. Its structure consists of a benzene ring with two nitrile (-CN) groups and four chlorine (-Cl) atoms attached. This arrangement leads to a molecular weight of 265.90 g/mol. [, ] While specific spectroscopic data is not provided in the abstracts, the presence of characteristic functional groups like nitrile and aromatic C-Cl bonds would be evident in techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Q3: How does the structure of tetrachloroterephthalonitrile relate to its reactivity?

A3: The presence of four chlorine atoms on the benzene ring makes tetrachloroterephthalonitrile susceptible to nucleophilic aromatic substitution reactions. This reactivity is key to its use in the synthesis of various derivatives. For instance, it reacts with methyl 2-mercaptoacetate to form a linear benzo[b]dithiophene (BDT) structure, showcasing its potential in optoelectronic applications. [] Moreover, its reaction with 3a,6a-diaza-1,4-diphosphapentalenes (DDPs) highlights its dual reactivity as both a π-acceptor and an electrophile in nucleophilic aromatic substitution. []

Q4: Are there any studies on the environmental impact of tetrachloroterephthalonitrile?

A4: While the provided abstracts don't directly address the environmental impact of tetrachloroterephthalonitrile, one study mentions its use in inducing a bacterial species (Rhodococcus sp.) for the biotransformation of related dinitriles into terephthalic acid and isophthalic acid derivatives. [, ] This finding suggests a potential avenue for bioremediation strategies, but further research is needed to understand its degradation pathways and ecological consequences.

Q5: Can tetrachloroterephthalonitrile be synthesized through alternative routes?

A5: Yes, one abstract describes a new method for preparing tetrachloroterephthalonitrile. [] Although specific details of the synthesis are not provided, this suggests ongoing efforts to optimize its production and explore potentially more cost-effective and environmentally friendly synthetic approaches.

Q6: What is the significance of studying the properties of materials derived from tetrachloroterephthalonitrile?

A6: Research on materials derived from tetrachloroterephthalonitrile, such as PIMs, is essential due to their potential applications. For instance, PIM-1 exhibits intrinsic microporosity, making it promising for gas separation and storage. [] Understanding how different synthetic routes, purification techniques, and modifications affect the properties of these materials, including gas sorption behavior, is crucial for tailoring them for specific applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)

![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)

![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)

![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)

![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)